molecular formula C9H17NO2 B13309883 (2S)-2-Amino-2-(3-methylcyclohexyl)acetic acid

(2S)-2-Amino-2-(3-methylcyclohexyl)acetic acid

Cat. No.: B13309883
M. Wt: 171.24 g/mol
InChI Key: JXKLPTPNYNKUDP-RRQHEKLDSA-N
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Description

(2S)-2-Amino-2-(3-methylcyclohexyl)acetic acid: is a chiral amino acid derivative with a unique structure that includes a cyclohexyl ring substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-Amino-2-(3-methylcyclohexyl)acetic acid typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the hydrogenation of a precursor compound, such as a cyclohexylidene derivative, in the presence of a chiral catalyst. The reaction conditions often include hydrogen gas at elevated pressures and temperatures, along with a suitable solvent like ethanol or methanol.

Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as the use of continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming more common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: (2S)-2-Amino-2-(3-methylcyclohexyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide at elevated temperatures.

Major Products:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Substituted amino acid derivatives.

Scientific Research Applications

Chemistry: In synthetic chemistry, (2S)-2-Amino-2-(3-methylcyclohexyl)acetic acid is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the development of enantiomerically pure compounds.

Biology: In biological research, this compound is studied for its potential role in metabolic pathways and enzyme interactions. It can serve as a substrate or inhibitor in various biochemical assays.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may act as a precursor for the synthesis of novel drugs targeting specific receptors or enzymes.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure allows for the development of polymers and other advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (2S)-2-Amino-2-(3-methylcyclohexyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral center plays a crucial role in its binding affinity and specificity. It may act as an agonist or antagonist, modulating the activity of its target proteins. The pathways involved can include signal transduction, metabolic regulation, and cellular communication.

Comparison with Similar Compounds

  • (2S)-2-Amino-2-(4-methylcyclohexyl)acetic acid
  • (2S)-2-Amino-2-(2-methylcyclohexyl)acetic acid
  • (2S)-2-Amino-2-(3-ethylcyclohexyl)acetic acid

Comparison: Compared to its analogs, (2S)-2-Amino-2-(3-methylcyclohexyl)acetic acid exhibits unique properties due to the position and nature of the substituent on the cyclohexyl ring. This affects its steric and electronic characteristics, leading to differences in reactivity, binding affinity, and biological activity. The specific placement of the methyl group in the 3-position provides a distinct spatial arrangement that can influence its interactions with molecular targets.

Properties

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

(2S)-2-amino-2-(3-methylcyclohexyl)acetic acid

InChI

InChI=1S/C9H17NO2/c1-6-3-2-4-7(5-6)8(10)9(11)12/h6-8H,2-5,10H2,1H3,(H,11,12)/t6?,7?,8-/m0/s1

InChI Key

JXKLPTPNYNKUDP-RRQHEKLDSA-N

Isomeric SMILES

CC1CCCC(C1)[C@@H](C(=O)O)N

Canonical SMILES

CC1CCCC(C1)C(C(=O)O)N

Origin of Product

United States

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